2-(2-Hydroxyethyl)-4-methoxyphenol
Overview
Description
2-Hydroxyethyl methacrylate (HEMA) is a monomer based on methacrylic acid used to produce biomaterials such as dental adhesive and composite resins . The process of polymerization, which is run in situ, is always incomplete, resulting in the presence of free monomers in the oral cavity .
Synthesis Analysis
A synthetic route to amphiphilic conetwork (APCN) gels was developed and involved (1) a ring-opening polymerization (ROP) synthesis of the macromonomer HEMA-PLLA/PDLA, and (2) a radical polymerization of a stereocomplex of the synthesized macromonomers with P(MEO2MA-co-OEGMA) to form the APCN gels .
Chemical Reactions Analysis
During polymerization, it shrinks by approximately 6% . High degrees of swelling are often desired for improved transport within the hydrogel .
Physical And Chemical Properties Analysis
Hydrogels of poly(2-hydroxyethyl methacrylate) (pHEMA) are suitable materials for medical applications. They have excellent dimensional stability and high thermal stability (738 K), glass transition temperature of approximately 375 K and a degree of swelling of 66 ± 4 % in ethanol .
Scientific Research Applications
Methoxyphenols like 2-(2-Hydroxyethyl)-4-methoxyphenol can act as proxies for terrestrial biomass during hydrothermal alteration. Their pyrolysis produces compounds such as 1,2-dihydroxybenzene and 2,6-dimethoxyphenol, indicating demethylation processes (Vane & Abbott, 1999).
In chemical studies, 2-Methoxyphenol (2MP) forms weak complexes with solvents like toluene, creating intra-intermolecular hydrogen bonds. This property contrasts with 2-ethoxyphenol (2EP), which does not form such bonds due to steric effects from an extra methyl group (Zheng et al., 2006).
Certain derivatives of methoxyphenols, like 4-ethyl-2-methoxyphenol, demonstrate significant attraction to pests such as the northern corn root worm, with key features including a 3-carbon chain and a 4-alkyl substituent (McGovern & Ladd, 1988).
The dimerization of o-methoxyphenols, a related compound, may aid in designing potent chemopreventive and anticancer agents (Fujisawa et al., 2005).
Methoxyphenols and dimethoxybenzenes form strong intermolecular and intramolecular hydrogen bonds, which influences their thermodynamic properties and structures, relevant in material science (Varfolomeev et al., 2010).
Poly(4-methoxyphenol) synthesized with enzymes and sodium dodecyl sulfate yields a powder with excellent antioxidant properties, useful in various applications (Zheng et al., 2013).
Future Directions
properties
IUPAC Name |
2-(2-hydroxyethyl)-4-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-12-8-2-3-9(11)7(6-8)4-5-10/h2-3,6,10-11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWDCLLBONTGIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyethyl)-4-methoxyphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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